molecular formula C26H22O10 B1252966 5''-methoxyhydnocarpin-D

5''-methoxyhydnocarpin-D

Cat. No. B1252966
M. Wt: 494.4 g/mol
InChI Key: XBXVVTMNRUIPIX-ZEQKJWHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5''-methoxyhydnocarpin-D is a flavonolignan isoalted from Mimosa diplotricha. It has a role as a plant metabolite. It is a flavonolignan, a dimethoxybenzene, a polyphenol and a benzodioxine.

Scientific Research Applications

Anti-Cancer Effects

5'-Methoxyhydnocarpin-D has been studied for its selective anti-cancer effects. In research on THP-1 human leukemia cancer cells, it induced apoptosis via mitochondrial disruption, suppressed cancer cell migration and invasion, and caused cell cycle arrest. This was observed through various assays including MTT cell viability, clonogenic assay, phase contrast microscopy, and flow cytometry, which demonstrated both anchorage-dependent and anchorage-independent cytotoxic effects, significant changes in cell morphology, sub-G1 cell cycle arrest, and early and late apoptosis induction (Xu et al., 2016).

Synthesis and Structural Analysis

The compound has been the subject of synthesis and structural studies. Syntheses of both regioisomers of the flavonolignan hydnocarpin and one isomer of 5'-methoxyhydnocarpin-D have been reported. This work is significant in understanding its role as a potent inhibitor of a Staphylococcus aureus multidrug resistant efflux pump (Guz & Stermitz, 2000).

Interaction with Ciprofloxacin and Antimicrobial Properties

Research has shown that 5'-methoxyhydnocarpin-D, along with other substances like pheophorbide a, can inhibit the expression of multidrug resistant efflux pumps in Staphylococcus aureus. These pumps typically extrude synthetic and natural antimicrobials from bacterial cells. When combined with ciprofloxacin, the activity of this antibiotic was improved, indicating the potential of 5'-methoxyhydnocarpin-D as a booster for certain antibiotics (Musumeci et al., 2003).

properties

Molecular Formula

C26H22O10

Molecular Weight

494.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one

InChI

InChI=1S/C26H22O10/c1-32-21-6-13(7-22(33-2)25(21)31)26-23(11-27)34-17-4-3-12(5-19(17)36-26)18-10-16(30)24-15(29)8-14(28)9-20(24)35-18/h3-10,23,26-29,31H,11H2,1-2H3/t23-,26-/m1/s1

InChI Key

XBXVVTMNRUIPIX-ZEQKJWHPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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